N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-15-4-6-17(7-5-15)13-24-21(27)22(28)25-14-20-26(10-3-11-31-20)32(29,30)19-9-8-18(23)12-16(19)2/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDXAUHYRPQFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Sulfonylation
Achieving regioselective sulfonylation at the oxazinan nitrogen demands precise stoichiometry. Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion, while slower addition rates (e.g., dropwise over 30 minutes) prevent polysulfonylation.
Stability of Fluorinated Intermediates
The electron-withdrawing nature of the fluorine atom renders the sulfonyl chloride intermediate hygroscopic. Storage under anhydrous conditions (e.g., molecular sieves in DCM) is critical to maintaining reactivity.
Byproduct Formation During Amidation
Carbodiimide coupling agents can generate urea byproducts, which are mitigated by adding auxiliary reagents like hydroxybenzotriazole (HOBt).
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features of Analogous Sulfonamides
The following table summarizes critical structural differences between the target compound and its closest analogs:
Key Observations :
- Sulfonyl Group Variations : The target compound’s 4-fluoro-2-methylbenzenesulfonyl group introduces steric bulk and electron-withdrawing effects compared to simpler 4-fluorobenzenesulfonyl (as in ). This may influence binding affinity in enzyme inhibition.
- Amide Side Chain : The N'-[(4-methylphenyl)methyl] group enhances lipophilicity relative to the 2-methoxybenzyl (polar) or 2-methylpropyl (aliphatic) substituents in analogs .
- Heterocyclic Core: The 1,3-oxazinan ring is conserved across analogs, but the target lacks fused aromatic systems seen in chromenone-pyrazolopyrimidine derivatives (e.g., ), which may reduce π-π stacking interactions.
Challenges :
Physicochemical and Spectral Properties
- IR Spectroscopy : Expected absorption bands include:
- NMR : Distinct signals for the 4-methylphenyl (δ ~2.3 ppm, singlet) and oxazinan protons (δ ~3.5–4.5 ppm, multiplet) .
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound generally involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate oxazinan derivative. The final product is obtained through a series of controlled reactions that optimize yield and purity. Key synthetic routes include:
- Preparation of Intermediates : The initial step includes creating a sulfonylated oxazinan intermediate.
- Final Coupling : This intermediate is then reacted with N-methylethanediamide to yield the target compound.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound's structure allows for:
- Enzyme Inhibition : The fluorinated benzenesulfonyl group enhances binding affinity, potentially leading to the inhibition of enzymes involved in various biochemical pathways.
- Cellular Signaling Modulation : By interacting with receptor sites, the compound may alter cellular signaling processes.
In Vitro Studies
Initial studies have indicated that this compound exhibits notable biological activities:
- Enzyme Inhibition : Significant inhibition was observed against acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The IC50 values for related compounds indicate a strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | AChE |
| 3i (related compound) | 2.7 | AChE |
Case Studies
Research has highlighted the compound's efficacy in various in vitro assays:
- Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from apoptosis induced by oxidative stress.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, showing promise as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
